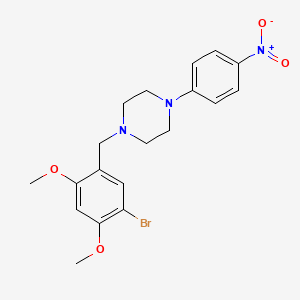
1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone, also known as TMAQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. TMAQ belongs to the family of anthraquinone derivatives, which are known for their antitumor and antiviral properties.
Mécanisme D'action
1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone exerts its antitumor effects through multiple mechanisms. It has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and DNA damage. 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone also inhibits the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. This leads to the accumulation of DNA damage and further induction of apoptosis.
Biochemical and Physiological Effects
1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone has been shown to have a range of biochemical and physiological effects. In addition to its antitumor properties, 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone has been shown to have anti-inflammatory effects and can inhibit the growth of certain viruses. 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone has also been shown to induce the production of certain cytokines, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone in lab experiments is its potency. 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone is also highly reactive and can be toxic to cells at high concentrations. This can be a limitation in some experiments, and researchers must carefully consider the appropriate concentration to use.
Orientations Futures
There are several potential future directions for 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone research. One area of interest is the development of 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone derivatives with improved potency and selectivity. Another potential direction is the use of 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone in combination with other anticancer agents to enhance their effectiveness. Additionally, more research is needed to understand the mechanisms underlying 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone's antitumor effects and to identify potential biomarkers for predicting response to 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone treatment.
Méthodes De Synthèse
1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone can be synthesized through a multi-step process that involves the reaction of 1,2,3-trichloroanthraquinone with morpholine in the presence of a catalyst. The resulting product is purified through a series of chromatography techniques to obtain 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone in its pure form.
Applications De Recherche Scientifique
1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone works by inducing oxidative stress and triggering apoptosis in cancer cells, leading to their death.
Propriétés
IUPAC Name |
1,2,3-trichloro-4-morpholin-4-ylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3NO3/c19-13-11-12(18(24)10-4-2-1-3-9(10)17(11)23)16(15(21)14(13)20)22-5-7-25-8-6-22/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHJXZUXFHSLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trichloro-4-(morpholin-4-yl)anthracene-9,10-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)vinyl]benzo[f]quinoline](/img/structure/B5146812.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(4-pyrimidinylmethyl)amine](/img/structure/B5146816.png)

![methyl 3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5146825.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B5146846.png)
![2-(3,4-dimethoxybenzyl)-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5146848.png)
![N-(4-methoxyphenyl)-2-[5-({[(4-methylphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5146854.png)

![3-chloro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5146857.png)

![2-({[(3-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5146874.png)
![1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5146879.png)
![2,6-di-tert-butyl-4-{2-[4-(dimethylamino)phenyl]-1H-benzimidazol-1-yl}phenol](/img/structure/B5146880.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B5146888.png)